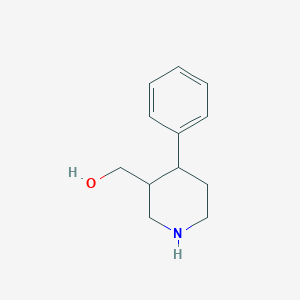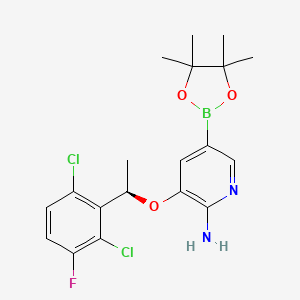
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate is a chemical compound with a unique structure that includes a piperidine ring and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate typically involves the reaction of 4-oxopiperidine with 2-methylpropanoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the piperidine ring plays a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropanoic acid: Similar structure but lacks the piperidine ring.
4-Oxopiperidine: Contains the piperidine ring but lacks the ester group.
2-Methyl-2-(4-hydroxypiperidin-1-yl)propionic acid: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate is unique due to the combination of the piperidine ring and the methyl ester group, which imparts specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,9(13)14-3)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 |
InChI-Schlüssel |
FFMXCDBBUJPHHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)N1CCC(=O)CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
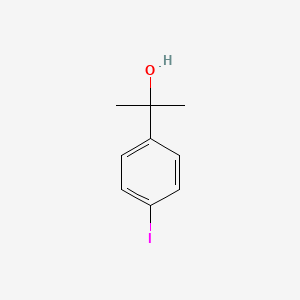
![2-(Cyclobutylcarbonyl)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B8705182.png)

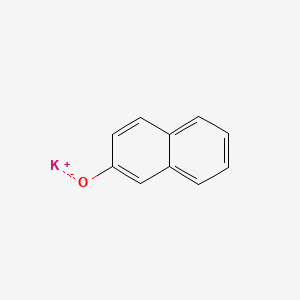
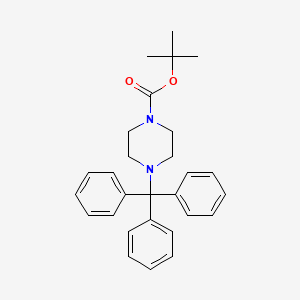
![5-Bromo-2-[(4-fluorobenzene-1-sulfonyl)methyl]aniline](/img/structure/B8705205.png)

![6-Fluorobenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B8705224.png)
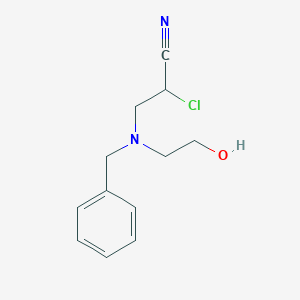
![Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)-](/img/structure/B8705226.png)
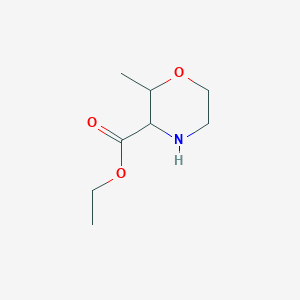
![TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8705251.png)
